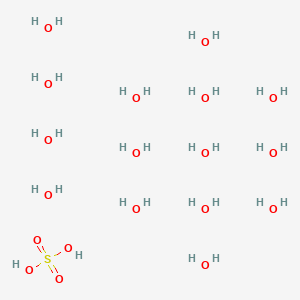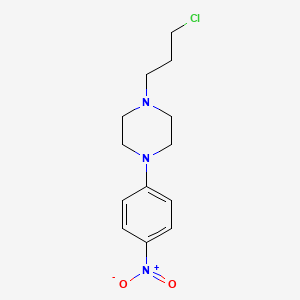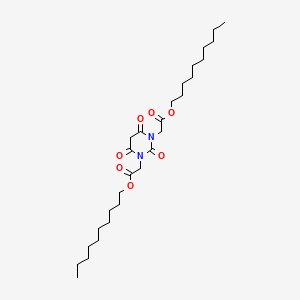![molecular formula C23H14O2S B12585272 10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid CAS No. 646501-13-5](/img/structure/B12585272.png)
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid is a chemical compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties. This particular compound features a sulfanylphenyl group attached to an ethynyl linkage, which is further connected to an anthracene core with a carboxylic acid functional group.
Métodos De Preparación
The synthesis of 10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid typically involves the Sonogashira cross-coupling reaction. This reaction is performed between 10-bromoanthracene-9-carboxylic acid and 4-ethynylbenzenethiol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate. The reaction mixture is heated to around 60-80°C for several hours to ensure complete conversion .
Análisis De Reacciones Químicas
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the ethynyl group under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted anthracene derivatives .
Aplicaciones Científicas De Investigación
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the study of photophysical and photochemical properties.
Biology: The compound can be used as a fluorescent probe for detecting specific biomolecules or ions due to its strong fluorescence properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to generate reactive oxygen species upon light irradiation is being investigated.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties .
Mecanismo De Acción
The mechanism of action of 10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid involves its ability to interact with specific molecular targets and pathways. In biological systems, the compound can generate reactive oxygen species (ROS) upon light irradiation, leading to oxidative stress and cell death. This property is particularly useful in photodynamic therapy for cancer treatment. The compound’s fluorescence properties also make it an excellent probe for detecting specific ions or molecules in biological systems .
Comparación Con Compuestos Similares
10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid can be compared with other anthracene derivatives such as:
9-(4-Phenylethynyl)anthracene: Similar in structure but lacks the sulfanyl and carboxylic acid groups, resulting in different photophysical properties.
9,10-Bis(phenylethynyl)anthracene: Contains two phenylethynyl groups, leading to enhanced fluorescence properties compared to the single phenylethynyl derivative.
9-Anthracenecarboxylic acid: Lacks the ethynyl and sulfanyl groups, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the sulfanyl, ethynyl, and carboxylic acid groups, which confer distinct photophysical and chemical properties .
Propiedades
Número CAS |
646501-13-5 |
|---|---|
Fórmula molecular |
C23H14O2S |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
10-[2-(4-sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid |
InChI |
InChI=1S/C23H14O2S/c24-23(25)22-20-7-3-1-5-17(20)19(18-6-2-4-8-21(18)22)14-11-15-9-12-16(26)13-10-15/h1-10,12-13,26H,(H,24,25) |
Clave InChI |
OMJZQXTXSOIPHU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C#CC4=CC=C(C=C4)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8-Dimethoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12585198.png)
![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)
![2-Oxa-6-azaspiro[4.5]decane-1,7-dione, 3-methyl-, (3R,5S)-rel-](/img/structure/B12585200.png)




![1,1'-[Decane-1,10-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585221.png)
![Benzaldehyde, 3,6-dimethoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12585237.png)

![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)

![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)

